Famotidine cyanoamidine
概要
説明
Famotidine cyanoamidine is a derivative of famotidine, a well-known histamine H2 receptor antagonist. Famotidine is widely used to reduce stomach acid production and treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound retains the core structure of famotidine but includes a cyanoamidine group, which may impart unique chemical and pharmacological properties.
作用機序
Target of Action
Famotidine cyanoamidine primarily targets the histamine H2 receptors . These receptors play a crucial role in the secretion of gastric acid in the stomach. By acting on these receptors, famotidine can control the conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Mode of Action
This compound acts as a competitive antagonist at the histamine H2 receptors . This means it competes with histamine for binding to the H2 receptors, thereby inhibiting the action of histamine. As a result, this compound effectively inhibits gastric acid secretion . It has been found to be significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists, such as cimetidine and ranitidine .
Biochemical Pathways
This compound affects the biochemical pathway involving the vagus nerve inflammatory reflex . This reflex is a brain-integrated mechanism that inhibits inflammation via alpha 7 nicotinic acetylcholine receptor (α7nAChR) signal transduction . By activating this reflex, famotidine can prevent cytokine storm, a severe immune reaction that can occur in conditions like COVID-19 .
Pharmacokinetics
This compound exhibits a biexponential decay in the plasma concentration-time profile, with a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . It is primarily eliminated unchanged in the urine . The total body and renal clearances of famotidine correlate significantly with creatinine clearance . Famotidine’s clearance is reduced in patients with renal insufficiency and in elderly patients, indicating that the maintenance dosage should be reduced in these patient groups .
Result of Action
The primary result of this compound’s action is the inhibition of gastric acid secretion . This leads to relief from symptoms associated with conditions like gastric ulcers and GERD . Additionally, famotidine has been found to significantly reduce serum and splenic lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF) and IL-6 concentrations, thereby improving survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-administration of potent acids can reduce the oral absorption of famotidine by 20 to 30% . Famotidine is more potent when administered intrathecally, suggesting a primarily central nervous system mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of famotidine cyanoamidine typically involves the introduction of the cyanoamidine group into the famotidine molecule. This can be achieved through various synthetic routes, including:
Nucleophilic substitution: The cyanoamidine group can be introduced by reacting famotidine with a suitable cyanoamidine precursor under nucleophilic substitution conditions.
Amidation: Another approach involves the amidation of a cyano group with an amine derivative of famotidine.
Industrial Production Methods: Industrial production of this compound would likely follow similar principles to those used for famotidine, with optimization for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, filtration, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Famotidine cyanoamidine can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the sulfur-containing thiazole ring.
Reduction: Reduction reactions can target the cyanoamidine group, converting it to an amine.
Substitution: The cyanoamidine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic applications.
Biology: For studying the effects of histamine H2 receptor antagonists on cellular processes.
Medicine: As a potential therapeutic agent for conditions involving excessive stomach acid production or other histamine-related disorders.
Industry: In the development of new pharmaceuticals and as a reference compound in quality control.
類似化合物との比較
Famotidine cyanoamidine can be compared to other histamine H2 receptor antagonists, such as:
- Cimetidine
- Ranitidine
- Nizatidine
Uniqueness:
- Binding Affinity: this compound may exhibit higher binding affinity or selectivity for H2 receptors due to the presence of the cyanoamidine group.
- Pharmacokinetics: The cyanoamidine group may alter the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, potentially leading to improved efficacy or reduced side effects.
生物活性
Famotidine cyanoamidine, also known as Famotidine EP Impurity G, is a derivative of famotidine and is primarily recognized for its role as an impurity in the pharmaceutical formulation of famotidine. While famotidine itself is a well-established histamine H2 receptor antagonist used to treat various gastrointestinal disorders, the biological activity of this compound warrants further exploration due to its structural modifications that may enhance pharmacological properties.
Chemical Structure and Properties
This compound has the molecular formula and features a structure that includes modifications to the thiazole ring found in famotidine. These modifications are significant as they potentially influence the compound's binding affinity and selectivity towards histamine H2 receptors, which are crucial for its biological activity.
While famotidine acts as a competitive antagonist at histamine H2 receptors, inhibiting gastric acid secretion, the specific mechanism of action for this compound remains less documented. However, it is suggested that it may exhibit similar antagonistic properties, thereby reducing gastric acid production through competitive inhibition at the H2 receptor sites located on parietal cells in the stomach .
Gastrointestinal Disorders
This compound has been studied for its potential therapeutic effects in treating gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its ability to inhibit gastric acid secretion parallels that of famotidine, suggesting possible applications in managing acid-related disorders.
Comparative Studies with Famotidine
Research indicates that structural modifications in this compound may enhance its efficacy compared to traditional H2 antagonists. For instance, interaction studies have demonstrated that these modifications can significantly alter binding profiles, potentially leading to variations in therapeutic outcomes and side effects.
Clinical Efficacy in COVID-19 Patients
A retrospective cohort study highlighted the association between famotidine use (and by extension, potentially this compound) and improved clinical outcomes in patients hospitalized with COVID-19. The study found that patients receiving famotidine had a reduced risk of clinical deterioration leading to intubation or death . Although this study primarily focused on famotidine, it underscores the importance of exploring related compounds like this compound for similar benefits.
Premedication Protocols in Chemotherapy
Another clinical trial examined the efficacy of omitting H2 antagonists, including famotidine, from premedication protocols during taxane chemotherapy. The results indicated no significant difference in the incidence of hypersensitivity reactions between groups that included or omitted H2 antagonists . This suggests that while famotidine may have established roles in gastrointestinal treatment, its derivatives like cyanoamidine require further investigation for broader therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of famotidine provides insights into how its derivative might behave within biological systems:
- Absorption : Famotidine exhibits an oral bioavailability of 40-45%, with peak plasma concentrations occurring within 1-3 hours post-administration.
- Distribution : The volume of distribution ranges from 1.0 to 1.3 L/kg.
- Metabolism : Primarily metabolized by the cytochrome P450 system with minimal first-pass metabolism.
- Elimination : The half-life is approximately 2.5 to 3.5 hours, with about 65% excreted unchanged in urine .
Comparative Analysis with Other H2 Antagonists
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Famotidine | Thiazole ring | Established H2 antagonist |
Ranitidine | Similar thiazole structure | Broader spectrum of action |
Nizatidine | Imidazole ring | Unique pharmacokinetic profile |
Cimetidine | Different substitution pattern | Known for interactions with cytochrome P450 enzymes |
This compound’s unique modifications may provide enhanced biological activity compared to these compounds, warranting further research into its therapeutic potential.
特性
IUPAC Name |
N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHYHFAHYAJKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227644 | |
Record name | Famotidine cyanoamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76823-97-7 | |
Record name | 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76823-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Famotidine cyanoamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famotidine cyanoamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAMOTIDINE CYANOAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6W675X8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。